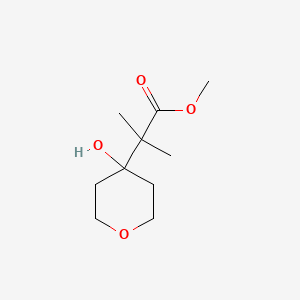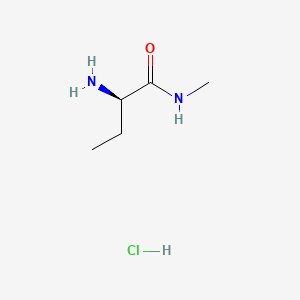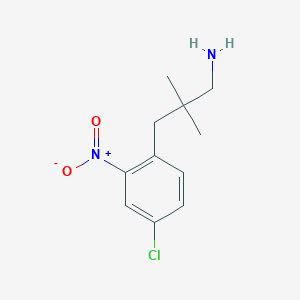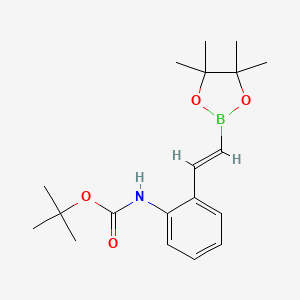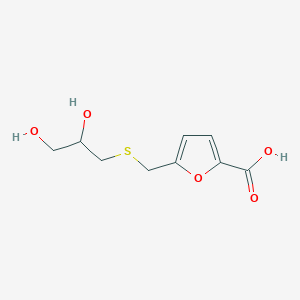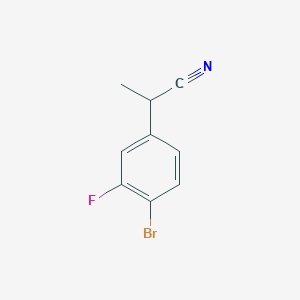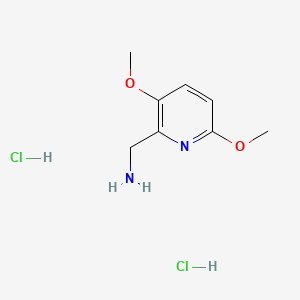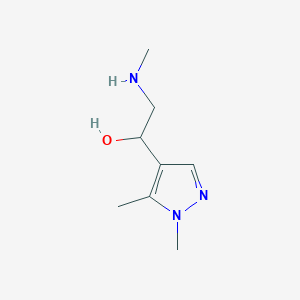
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an ethan-1-ol moiety attached to a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to yield the desired product.
Another approach involves the reductive amination of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1,5-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol: Lacks the methylamino group, resulting in different reactivity and applications.
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-aminoethanol: Contains an amino group instead of a methylamino group, affecting its chemical properties and biological activity.
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(dimethylamino)ethan-1-ol: Has a dimethylamino group, which may enhance its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-(1,5-dimethylpyrazol-4-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(4-10-11(6)3)8(12)5-9-2/h4,8-9,12H,5H2,1-3H3 |
Clé InChI |
PGVXXMVNHOFSNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


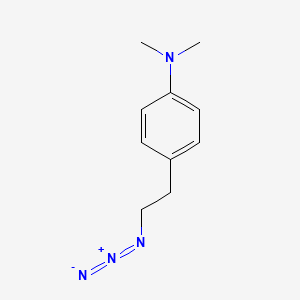
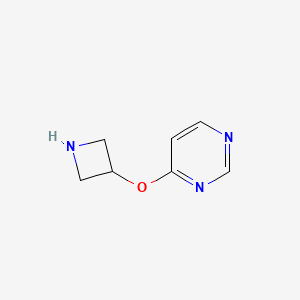
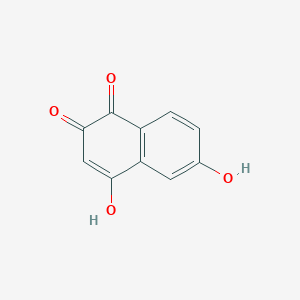
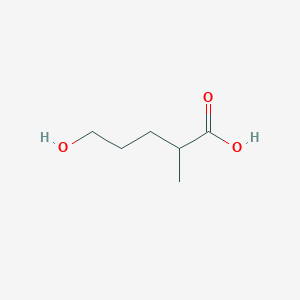

![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
